molecular formula C9H9N3O5 B11954837 5',6'-Dinitro-O-acetotoluidide CAS No. 3484-28-4

5',6'-Dinitro-O-acetotoluidide

Cat. No.: B11954837
CAS No.: 3484-28-4
M. Wt: 239.18 g/mol
InChI Key: HHEFTOKUGQDGPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5’,6’-Dinitro-O-acetotoluidide typically involves nitration and acetylation reactions. The starting material, O-toluidine, undergoes nitration to introduce nitro groups at the 5’ and 6’ positions. This is followed by acetylation to form the final product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

5’,6’-Dinitro-O-acetotoluidide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5’,6’-Dinitro-O-acetotoluidide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’,6’-Dinitro-O-acetotoluidide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The acetyl group may also play a role in modulating the compound’s activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

5’,6’-Dinitro-O-acetotoluidide can be compared with other nitro-substituted acetotoluidides, such as:

The uniqueness of 5’,6’-Dinitro-O-acetotoluidide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

3484-28-4

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

N-(6-methyl-2,3-dinitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O5/c1-5-3-4-7(11(14)15)9(12(16)17)8(5)10-6(2)13/h3-4H,1-2H3,(H,10,13)

InChI Key

HHEFTOKUGQDGPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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